disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate
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Overview
Description
Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is a complex organic compound with multiple aromatic amine groups. It is typically found in the form of a yellow powdery crystal and is commonly used as a dye, particularly in tissue staining and cell microscopy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate involves several steps:
Diazotization: The process begins with the diazotization of 3-carboxylato-4-hydroxyaniline. This involves treating the aniline derivative with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C).
Coupling Reaction: The diazonium salt formed is then coupled with 4-aminobenzene-1,3-dicarboxylic acid under alkaline conditions to form the azo compound.
Further Diazotization and Coupling: The resulting azo compound undergoes further diazotization and coupling with another aromatic amine, such as 4-aminobenzoic acid, to form the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of continuous flow reactors and automated systems ensures consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of quinones.
Reduction: Reduction of the azo groups can lead to the formation of corresponding amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acetic acid are commonly used.
Substitution: Electrophilic substitution reactions typically require strong acids like sulfuric acid or nitric acid.
Major Products
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of aromatic amines.
Substitution: Formation of nitro or sulfonated derivatives.
Scientific Research Applications
Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate has a wide range of applications in scientific research:
Chemistry: Used as a dye in various analytical techniques, including chromatography and spectroscopy.
Biology: Employed in tissue staining and cell microscopy to visualize cellular structures.
Medicine: Investigated for its potential use in diagnostic imaging and as a therapeutic agent.
Industry: Utilized in the textile industry for dyeing fabrics and in the production of colored plastics and inks.
Mechanism of Action
The compound exerts its effects primarily through its azo groups, which can undergo reversible redox reactions. These reactions are crucial for its staining properties, as they allow the compound to bind selectively to specific cellular components. The molecular targets include proteins and nucleic acids, where the compound forms stable complexes, enhancing contrast in microscopy.
Comparison with Similar Compounds
Similar Compounds
- **Disodium 5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-3-methylsalicylate
- **Disodium 4-[[4-[(3-carboxylato-4-hydroxyphenyl)azo]phenyl]amino]carbonyl]amino]phenyl]azo]-2-hydroxybenzoate
Uniqueness
Disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. Its ability to form stable complexes with cellular components makes it particularly valuable in biological staining and diagnostic applications.
Properties
Molecular Formula |
C27H18N6Na2O7 |
---|---|
Molecular Weight |
584.4 g/mol |
IUPAC Name |
disodium;5-[[4-[[4-[(3-carboxylato-4-hydroxyphenyl)diazenyl]phenyl]carbamoylamino]phenyl]diazenyl]-2-hydroxybenzoate |
InChI |
InChI=1S/C27H20N6O7.2Na/c34-23-11-9-19(13-21(23)25(36)37)32-30-17-5-1-15(2-6-17)28-27(40)29-16-3-7-18(8-4-16)31-33-20-10-12-24(35)22(14-20)26(38)39;;/h1-14,34-35H,(H,36,37)(H,38,39)(H2,28,29,40);;/q;2*+1/p-2 |
InChI Key |
FCCOTXHFDDRSDO-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)NC2=CC=C(C=C2)N=NC3=CC(=C(C=C3)O)C(=O)[O-])N=NC4=CC(=C(C=C4)O)C(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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